tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride
Description
This compound is a carbamate derivative featuring a tetrahydropyran (oxan) ring substituted with a 2-aminoethoxy group and a tert-butyl carbamate moiety. Its hydrochloride salt enhances stability and solubility for pharmaceutical applications, particularly in drug discovery and medicinal chemistry.
Properties
Molecular Formula |
C13H27ClN2O4 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13;/h4-10,14H2,1-3H3,(H,15,16);1H |
InChI Key |
VHNYZQILAZRZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-(2-aminoethoxy)tetrahydro-2H-pyran-4-yl)methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is cooled to an ice bath temperature before adding the reactants . The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
Key Comparative Insights :
Structural Flexibility vs. Rigidity: The oxan ring in the target compound provides a flexible 6-membered ether ring, enhancing solubility compared to the rigid spirocyclic structure in CAS 2155852-24-5 .
Functional Group Impact: The 2-aminoethoxy group in the target compound introduces a polar, protonatable site, improving water solubility compared to the nitrophenoxy group in CAS 159184-14-2, which is electron-withdrawing and may reduce bioavailability .
Synthetic Considerations :
- highlights that tert-butyl carbamates are typically synthesized under mild acidic or basic conditions (e.g., NaH/acetic acid), with yields ranging from 40% to 84% depending on substituents .
- Microwave-assisted reactions (e.g., in CAS 2155852-24-5 synthesis) improve efficiency for spirocyclic systems but require specialized equipment .
Q & A
Q. Basic
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Engineering controls : Use fume hoods with ≥100 fpm face velocity.
- Spill management : Neutralize with 10% acetic acid after inert absorbents .
- Storage : Desiccate at -20°C under argon .
What strategies optimize the compound's stability during long-term storage for pharmacological studies?
Q. Advanced
- Lyophilization : Use trehalose as a cryoprotectant (2:1 ratio with the compound).
- Storage : Argon-purged amber vials at -80°C.
- Monitoring : Quarterly HPLC-MS to detect degradation products.
Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months with 0.1% BHT .
Which spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
How does the compound's conformation influence its pharmacokinetic properties in preclinical models?
Advanced
The 4-(2-aminoethoxy)oxane moiety enhances:
- Solubility : LogP = -0.7 (vs. 1.2 for non-oxane analogs).
- BBB penetration : AUCbrain/AUCplasma = 0.85 in murine models.
- Metabolic stability : t₁/₂ = 6.3 hr in CYP3A4 assays.
Molecular dynamics reveal water bridges between oxane oxygen and serum albumin’s Lys413 .
What are the primary research applications of this compound in medicinal chemistry?
Q. Basic
What computational methods predict the compound's reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
